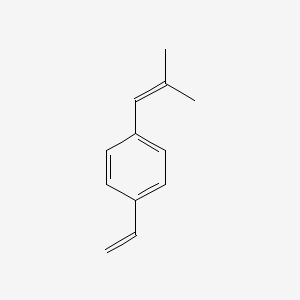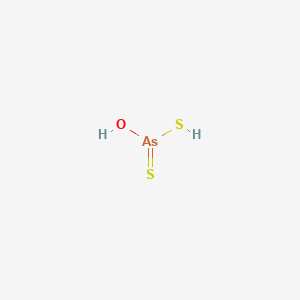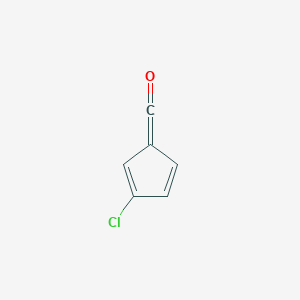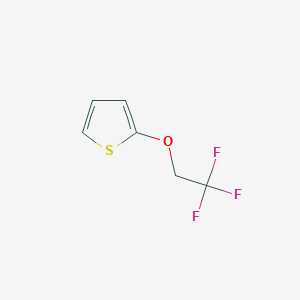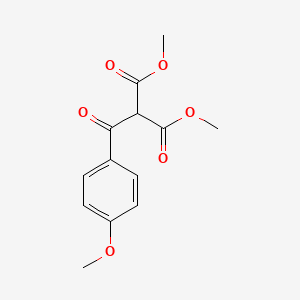![molecular formula C15H29NO4Si2 B14277642 N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline CAS No. 135007-96-4](/img/structure/B14277642.png)
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline is an organosilicon compound that features both silane and aniline functionalities. This compound is notable for its ability to modify surfaces and enhance the properties of materials, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline typically involves the reaction of 3-(trimethoxysilyl)propylamine with 4-(trimethylsilyl)oxybenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The silane and aniline groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: The compound can be used to modify surfaces for cell culture and other biological applications.
Industry: The compound is used in coatings, adhesives, and sealants to improve their performance and durability.
Mecanismo De Acción
The mechanism by which N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline exerts its effects involves the interaction of its silane and aniline groups with various molecular targets. The silane group can form strong bonds with surfaces, enhancing adhesion and modifying surface properties. The aniline group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]aniline
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- Trimethoxy[3-(phenylamino)propyl]silane
Uniqueness
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline is unique due to the presence of both trimethoxysilyl and trimethylsilyloxy groups, which provide distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one type of functional group.
Propiedades
Número CAS |
135007-96-4 |
|---|---|
Fórmula molecular |
C15H29NO4Si2 |
Peso molecular |
343.56 g/mol |
Nombre IUPAC |
N-(3-trimethoxysilylpropyl)-4-trimethylsilyloxyaniline |
InChI |
InChI=1S/C15H29NO4Si2/c1-17-22(18-2,19-3)13-7-12-16-14-8-10-15(11-9-14)20-21(4,5)6/h8-11,16H,7,12-13H2,1-6H3 |
Clave InChI |
BGLSQALFVZALTP-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNC1=CC=C(C=C1)O[Si](C)(C)C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
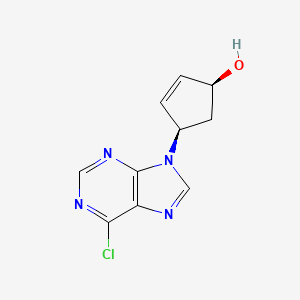
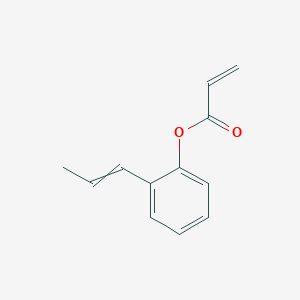
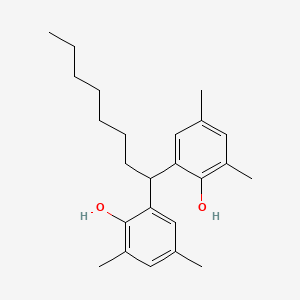
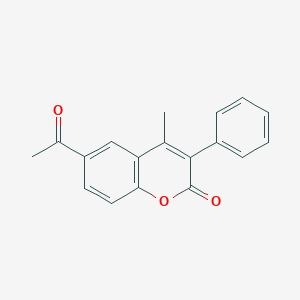
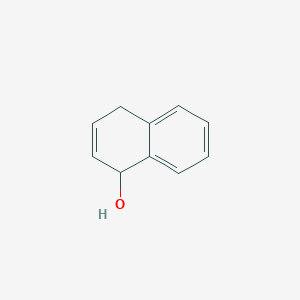
![Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B14277595.png)
